molecular formula C4H4N6O B12356273 5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one

5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one

Cat. No.: B12356273
M. Wt: 152.11 g/mol
InChI Key: GTBTWDLOAXXSQM-UHFFFAOYSA-N
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Description

8-Azaguanine is a purine analog with the chemical formula C₄H₄N₆O. It is known for its antineoplastic activity and has been studied extensively for its biological effects. This compound is incorporated into ribonucleic acids, disrupting normal cellular processes and exhibiting significant antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Azaguanine can be synthesized through various methods. One common approach involves the reaction of guanine with hydrazine, followed by cyclization to form the triazole ring. The reaction conditions typically include an acidic or basic medium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 8-azaguanine often involves fermentation processes using Streptomyces species. The biosynthetic gene cluster responsible for 8-azaguanine production has been identified, allowing for targeted gene disruption and heterologous expression to optimize yield .

Chemical Reactions Analysis

Types of Reactions: 8-Azaguanine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include various triazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

8-Azaguanine has a wide range of applications in scientific research:

Mechanism of Action

8-Azaguanine functions as an antimetabolite by incorporating into ribonucleic acids, thereby disrupting normal cellular processes. It inhibits purine nucleotide biosynthesis by competing with guanine, leading to the formation of 8-azaguanosine monophosphate. This incorporation interferes with the initiation of translation and protein synthesis, ultimately inhibiting cellular growth .

Comparison with Similar Compounds

Uniqueness: 8-Azaguanine is unique due to its triazole ring structure, which is rare among natural products. This structure contributes to its potent antibacterial and antitumor activities, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C4H4N6O

Molecular Weight

152.11 g/mol

IUPAC Name

5-amino-6,7a-dihydrotriazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h1H,(H3,5,6,7,8,9,11)

InChI Key

GTBTWDLOAXXSQM-UHFFFAOYSA-N

Canonical SMILES

C12C(=O)NC(=NC1=NN=N2)N

Origin of Product

United States

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